molecular formula C5H8Br2O2 B1295271 Methyl 3-bromo-2-(bromomethyl)propionate CAS No. 22262-60-8

Methyl 3-bromo-2-(bromomethyl)propionate

Cat. No. B1295271
CAS RN: 22262-60-8
M. Wt: 259.92 g/mol
InChI Key: USXVPPOARMSYGY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(bromomethyl)propionate is a chemical compound that is part of a broader class of brominated organic compounds. These compounds are often used as intermediates in organic synthesis due to their reactivity, particularly in substitutions and eliminations reactions. The presence of bromine atoms makes them suitable for further functionalization.

Synthesis Analysis

The synthesis of brominated esters and related compounds has been explored in various studies. For instance, ethyl α-(bromomethyl)acrylate was prepared via formaldehyde addition to ethyl acrylate, followed by bromination . Similarly, ethyl 2-(4-bromomethylphenyl)propionate was synthesized from toluene through a Friedel-Crafts reaction and subsequent bromination . These methods demonstrate the versatility of brominated compounds in synthesis, providing pathways to create complex molecules.

Molecular Structure Analysis

The molecular structures of brominated compounds can be quite diverse, with different substituents affecting the overall geometry and properties of the molecule. For example, the molecular structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined by X-ray crystal structure analysis, revealing intermolecular hydrogen bonds . Although not the same compound, this study provides insight into the structural analysis of similar brominated esters.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. The study of the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide resulted in different products depending on the conditions, showcasing the reactivity of brominated intermediates . Additionally, the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate demonstrated the compound's utility in nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the shift in the ν C-Br frequency in the FT-IR spectra of synthesized analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone indicates the impact of bromine on the vibrational modes of the molecule . The solubility, melting point, and boiling point of these compounds can vary significantly based on their molecular makeup and the presence of other functional groups.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-bromo-2-(bromomethyl)propionate is used in various synthetic processes. For example, it plays a role in the synthesis of bromomethylated compounds. In a study by Haynes, Katsifis, and Vonwiller (1984), it was utilized for preparing t-butyl 2-(phenylthiomethyl)propenoate and related compounds, demonstrating its utility in complex organic synthesis (Haynes, Katsifis, & Vonwiller, 1984).

Environmental and Health Considerations

In environmental and health contexts, its derivatives have been studied for their potential impacts. The research by Dean and Whitehouse (1966) on the catabolism of related compounds like 2-methyloctanoic acid synthesized from 2-bromo-octane, which is structurally similar to Methyl 3-bromo-2-(bromomethyl)propionate, provides insights into metabolic pathways and toxicology (Dean & Whitehouse, 1966).

Industrial Applications

In industrial applications, its derivatives are used in the preparation of various materials. The study by Wang and Roovers (1994) on the bromination of methyl poly (aryl ether ether ketone) to produce bromomethyl poly (aryl ether ether ketone) highlights its relevance in the chemical modification of polymers for diverse applications (Wang & Roovers, 1994).

Medicinal Chemistry

In medicinal chemistry, its analogs are investigated for potential therapeutic applications. For example, Chawla and Dixon (1995) synthesized (RS)-3-Arsono-2-(hydroxymethyl)propionic acid using 3-bromo-2-(bromomethyl)propionic acid. This study reveals the potential of its derivatives in the development of enzyme inhibitors or other biologically active compounds (Chawla & Dixon, 1995).

Safety And Hazards

“Methyl 3-bromo-2-(bromomethyl)propionate” is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXVPPOARMSYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176810
Record name Methyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-(bromomethyl)propionate

CAS RN

22262-60-8
Record name Methyl 3-bromo-2-(bromomethyl)propanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2-(bromomethyl)propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.175
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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